molecular formula C33H33F2N2O5 B601594 Atorvastatin Impurity 15 CAS No. 693793-42-9

Atorvastatin Impurity 15

Numéro de catalogue: B601594
Numéro CAS: 693793-42-9
Poids moléculaire: 575.64
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Atorvastatin, the parent compound of Atorvastatin Impurity 15, primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin blocks the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition results in a decrease in the production of cholesterol, leading to a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, atorvastatin reduces the production of mevalonic acid, a key intermediate in this pathway . This leads to a decrease in the synthesis of cholesterol and other lipid-related compounds, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

Atorvastatin is absorbed and extensively metabolized in the liver, the primary site of action and where it is most concentrated . The metabolites are excreted via the bile, and elimination of atorvastatin is primarily through hepatic clearance .

Result of Action

The molecular and cellular effects of atorvastatin’s action include a decrease in the intracellular synthesis of cholesterol and an increase in the uptake and catabolism of LDL . This results in a significant reduction in circulating LDL levels, which is beneficial in the management of hypercholesterolemia and the prevention of cardiovascular disease .

Action Environment

The action, efficacy, and stability of atorvastatin can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of atorvastatin and potentially lead to drug-drug interactions . Additionally, factors such as diet, age, gender, and genetic variations can influence the pharmacokinetics and pharmacodynamics of atorvastatin .

Safety and Hazards

Atorvastatin and its impurities should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .

Analyse Biochimique

Biochemical Properties

Atorvastatin Impurity 15, similar to Atorvastatin, may interact with various enzymes and proteins within the body. Atorvastatin is known to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a key enzyme in cholesterol biosynthesis. This interaction reduces the intracellular source of cholesterol

Cellular Effects

Atorvastatin has been shown to have effects on cell function, including impacts on cell signaling pathways and gene expression . It can suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response

Molecular Mechanism

Atorvastatin’s mechanism of action involves inhibiting HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This leads to a reduction in the intracellular source of cholesterol

Temporal Effects in Laboratory Settings

Atorvastatin has been found to degrade under acid and basic conditions

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Atorvastatin has been shown to have beneficial effects in animal models of acute myocardial infarction

Metabolic Pathways

Atorvastatin is known to be involved in cholesterol synthesis, with its primary target being the enzyme HMG-CoA reductase

Transport and Distribution

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

Subcellular Localization

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 15 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain 2,4-difluoro-5-diazoamidobenzoic acid", "Reduction of 2,4-difluoro-5-diazoamidobenzoic acid with hydrogen gas in the presence of palladium on carbon to obtain 2,4-difluoro-5-amino-3-methylbenzoic acid", "Condensation of 2,4-difluoro-5-amino-3-methylbenzoic acid with acetic anhydride in the presence of sodium acetate to obtain Atorvastatin Impurity 15" ] }

Numéro CAS

693793-42-9

Formule moléculaire

C33H33F2N2O5

Poids moléculaire

575.64

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.